molecular formula C19H15F3N6O3 B2882621 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034414-67-8

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2882621
CAS No.: 2034414-67-8
M. Wt: 432.363
InChI Key: OPTBMZBYYJCRFV-UHFFFAOYSA-N
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Description

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is substituted at the 8-position with a 3-methyl-1,2,4-oxadiazole moiety and at the 3-position with a methyl group linked to a 2-(4-(trifluoromethoxy)phenyl)acetamide chain. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the 1,2,4-oxadiazole and triazole rings contribute to hydrogen-bonding interactions, often critical for pharmacological activity .

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N6O3/c1-11-24-18(31-27-11)14-3-2-8-28-15(25-26-17(14)28)10-23-16(29)9-12-4-6-13(7-5-12)30-19(20,21)22/h2-8H,9-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTBMZBYYJCRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Molecular Structure and Properties

The compound has a molecular formula of C16H14N8O3C_{16}H_{14}N_{8}O_{3} and a molecular weight of 366.33 g/mol. Its structure features multiple heterocyclic rings including oxadiazole, triazole, and pyridine moieties, which are often associated with various biological activities such as anticancer and antimicrobial effects .

Synthesis

The synthesis of this compound typically involves several steps that require precise control over reaction conditions such as temperature and solvent choice (e.g., dimethylformamide or dimethyl sulfoxide). The synthesis process is crucial for optimizing yield and minimizing by-products .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 0.25 μM to 9 μM against different cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through intrinsic pathways and disruption of cellular signaling pathways like FAK/Paxillin . Additionally, these compounds can intercalate within DNA, leading to cytotoxic effects .

Antimicrobial Activity

Compounds containing oxadiazole and triazole rings have also been investigated for their antimicrobial properties. These studies indicate that they possess significant activity against various bacterial strains and fungi. The exact mechanisms may involve inhibition of nucleic acid synthesis or disruption of cell wall integrity .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of triazole derivatives reported that certain derivatives exhibited potent cytotoxicity against A549 cells with IC50 values as low as 9 μM. The study provided evidence for the compounds' ability to induce cell cycle arrest and apoptosis .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of metal complexes derived from oxadiazole derivatives. These complexes showed significant inhibition against Gram-positive bacteria and fungi, suggesting the potential for developing new antimicrobial agents based on this scaffold .

Research Findings Summary Table

Activity Cell Line/Organism IC50/Effectiveness Mechanism
AnticancerA549 (Lung Cancer)9 μMApoptosis induction via caspase activation
HepG2 (Liver Cancer)0.25 μMCell cycle arrest
AntimicrobialVarious BacteriaSignificant inhibitionDisruption of cell wall integrity

Comparison with Similar Compounds

Research Findings and Gaps

  • Therapeutic Potential: The triazolo-pyridine scaffold is understudied compared to triazolo-thiadiazepines or isoxazole hybrids. Preliminary data suggest CNS or anticancer applications, but in vivo studies are lacking .
  • Synthetic Challenges : Efficient coupling of the 1,2,4-oxadiazole to the triazolo-pyridine core requires optimization, as side reactions (e.g., oxadiazole ring-opening) are common in analogous syntheses .

Preparation Methods

Formation of the Triazolo[4,3-a]Pyridine Core

The Mitsunobu reaction, modified for regioselectivity, is pivotal. A representative protocol involves:

  • Starting material : 2-Hydrazinopyridine (1.0 equiv) acylated with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (1.2 equiv).
  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF) at 0°C→25°C.
  • Outcome : Cyclization yields 8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridine (Intermediate A, 72–78% yield).

Table 1 : Optimization of Mitsunobu Reaction Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) 0→25 25→40 0→25
Solvent THF DCM THF
Yield (%) 78 65 78

Side Chain Installation via Reductive Amination

Step 1 : Synthesis of 2-(4-(Trifluoromethoxy)Phenyl)Acetic Acid

  • Procedure : Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with chloroacetyl chloride, followed by hydrolysis (NaOH, 80°C, 6 h).
  • Yield : 89%.

Step 2 : Amide Coupling

  • Activation : 2-(4-(Trifluoromethoxy)phenyl)acetic acid (1.0 equiv) treated with thionyl chloride (SOCl₂) to form acyl chloride.
  • Coupling : React acyl chloride with Intermediate B in dichloromethane (DCM) and triethylamine (TEA, 2.0 equiv) at 0°C.
  • Outcome : Target compound isolated in 68% yield after purification.

Table 2 : Coupling Reagent Screening

Reagent Solvent Temperature (°C) Yield (%)
SOCl₂/TEA DCM 0→25 68
EDCI/HOBt DMF 25 55
DCC/DMAP THF 25 62

Purification and Characterization

  • Chromatography : Silica gel column (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
  • Recrystallization : Methanol/water (7:3) affords pure product as white crystals (mp 162–164°C).
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.45–7.32 (m, 4H, aromatic), 4.58 (s, 2H, CH₂).
    • HPLC Purity : 98.6% (C18 column, acetonitrile/water).

Optimization Strategies

Catalytic Enhancements

  • Palladium Catalysis : Suzuki-Miyaura coupling explored for introducing trifluoromethoxy groups but deemed less efficient than Friedel-Crafts.
  • Microwave Assistance : Reduced cyclocondensation time from 12 h to 45 min (80°C, 300 W).

Solvent and Temperature Effects

Table 3 : Solvent Impact on Cyclocondensation Yield

Solvent Dielectric Constant Yield (%)
Acetonitrile 37.5 85
DMF 36.7 72
Ethanol 24.3 65

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the triazolopyridine core and coupling of the trifluoromethoxyphenylacetamide moiety. For example, oxadiazole ring formation often requires dehydrating agents (e.g., POCl₃) and controlled heating (60–80°C). Solvent selection (e.g., DMF for solubility vs. ethanol for precipitation) and base catalysts (e.g., NaOH) are critical for intermediates like thiol derivatives . Yield optimization can be achieved via Design of Experiments (DoE) to assess temperature, stoichiometry, and reaction time interactions .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for aromatic systems), NMR (¹H/¹³C for functional group verification), and mass spectrometry (HRMS for molecular ion confirmation). For crystallinity analysis, X-ray diffraction is recommended if single crystals are obtainable via slow evaporation in methanol/water mixtures . Purity thresholds (>95%) should be validated using calibrated standards .

Q. What are the compound’s physicochemical properties (e.g., solubility, stability) under physiological conditions?

  • Methodological Answer : Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods. Stability studies (e.g., 24–72 hours at 37°C) with LC-MS monitoring can identify degradation products. The trifluoromethoxy group may enhance metabolic stability but reduce aqueous solubility, necessitating formulation studies with co-solvents like PEG-400 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or Aurora kinases). Focus on the triazolopyridine core’s π-π stacking with aromatic residues and hydrogen bonding via the acetamide group. MD simulations (NAMD/GROMACS) over 100 ns can assess binding stability . Validate predictions with SPR or ITC binding assays .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., MTT vs. ATP-based viability assays). For inconsistent IC₅₀ values, check for off-target effects via kinome-wide profiling or CRISPR screens. Consider cell-line-specific factors like efflux pump expression (e.g., P-gp) using inhibitors (verapamil) to assess permeability .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer : Systematically replace the 3-methyloxadiazole with other heterocycles (e.g., 1,3,4-thiadiazole) and evaluate changes in potency. The trifluoromethoxyphenyl group’s role in membrane penetration can be tested via logP measurements (shake-flask vs. chromatographic methods). Retain the triazolopyridine scaffold for core-binding interactions .

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